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Compound of Interest

Compound Name: Spiroxamine-d4

Cat. No.: B13843081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Spiroxamine-d4 is the deuterated analog of spiroxamine, a systemic fungicide belonging to

the spiroketalamine class of chemicals. Due to its isotopic labeling, Spiroxamine-d4 serves as

an invaluable internal standard for the quantitative analysis of spiroxamine in various matrices

by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-

MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide

provides a comprehensive overview of the chemical structure, properties, and applications of

Spiroxamine-d4, with a focus on its role in analytical methodologies and the mechanism of

action of its non-deuterated counterpart.

Chemical Structure and Properties
Spiroxamine-d4 is structurally identical to spiroxamine, with the exception of four deuterium

atoms replacing four hydrogen atoms on the cyclohexane ring of the 1,4-dioxaspiro[4.5]decane

moiety. This isotopic substitution results in a higher molecular weight, allowing for its

differentiation from the non-labeled spiroxamine in mass spectrometric analysis.

Chemical Structure:

IUPAC Name: 8-(1,1-dimethylethyl)-N-ethyl-N-propyl-1,4-dioxaspiro[4.5]decane-2-

methanamine-6,6,10,10-d4[1]
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CAS Number: 2469272-82-8[1]

Molecular Formula: C₁₈H₃₁D₄NO₂[1]

Molecular Weight: 301.5 g/mol [1]

A summary of the key physicochemical properties of Spiroxamine-d4 is presented in the table

below.

Property Value Reference

Molecular Formula C₁₈H₃₁D₄NO₂ [1]

Formula Weight 301.5

CAS Number 2469272-82-8

Formal Name

8-(1,1-dimethylethyl)-N-ethyl-

N-propyl-1,4-

dioxaspiro[4.5]decane-2-

methanamine-6,6,10,10-d4

Purity
>99% deuterated forms (d1-

d4)

Formulation A neat oil

Solubility
Chloroform: slightly soluble,

Methanol: slightly soluble

SMILES

CCN(CC1COC2(C([2H])

([2H])CC(C(C)(C)C)CC2([2H])

[2H])O1)CCC

InChI Key
PUYXTUJWRLOUCW-

MKQHWYKPSA-N

Synthesis of Spiroxamine-d4
While a specific, detailed protocol for the synthesis of Spiroxamine-d4 is not readily available

in the public domain, a plausible synthetic route can be inferred from the known synthesis of
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spiroxamine. The key step would involve the introduction of deuterium atoms. A potential

strategy would be the deuteration of a suitable precursor, such as 4-tert-butylcyclohexanone,

prior to its condensation to form the spiroketal ring.

A generalized two-step synthesis for spiroxamine has been described and could be adapted for

its deuterated analog. The first step involves the reaction of a compound (referred to as X) with

an alkylamine in the presence of a base to form an intermediate (XI). The second step is the

reaction of this intermediate with an alkyl bromide and a base under the influence of a phase

transfer catalyst to yield spiroxamine. To produce Spiroxamine-d4, a deuterated version of one

of the starting materials would be required.

Mechanism of Action of Spiroxamine
Spiroxamine acts as a fungicide by inhibiting the biosynthesis of ergosterol, an essential

component of fungal cell membranes. Specifically, it is a sterol biosynthesis inhibitor (SBI) that

targets two key enzymes in the ergosterol pathway: sterol Δ¹⁴-reductase and Δ⁸→Δ⁷-

isomerase. The inhibition of these enzymes leads to a depletion of ergosterol and an

accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal

cell membrane, ultimately leading to cell death.

The following diagram illustrates the ergosterol biosynthesis pathway and the points of

inhibition by spiroxamine.
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Ergosterol Biosynthesis Pathway and Inhibition by Spiroxamine
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Ergosterol biosynthesis pathway showing inhibition points of Spiroxamine.
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Experimental Protocols
Spiroxamine-d4 is primarily used as an internal standard in analytical methods for the

quantification of spiroxamine. Below are generalized experimental protocols for LC-MS/MS and

GC-MS analysis.

Quantification of Spiroxamine using Spiroxamine-d4 by
LC-MS/MS
This method is suitable for the analysis of spiroxamine in various environmental and biological

matrices.

1. Sample Preparation (General Procedure)

Extraction: A known amount of the sample is homogenized and extracted with an appropriate

organic solvent (e.g., acetonitrile, methanol). For soil samples, a mixture of methanol, water,

and ammonia can be used.

Internal Standard Spiking: A known amount of Spiroxamine-d4 solution is added to the

sample extract.

Clean-up (if necessary): The extract may be subjected to a clean-up step, such as solid-

phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe),

to remove interfering matrix components.

Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a suitable

solvent for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions
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Parameter Typical Value

LC System High-Performance Liquid Chromatograph

Column
C18 reverse-phase column (e.g., 100 x 2.1 mm,

1.8 µm)

Mobile Phase
A gradient of water with 0.1% formic acid and

acetonitrile with 0.1% formic acid

Flow Rate 0.2-0.4 mL/min

Injection Volume 5-20 µL

Mass Spectrometer Triple quadrupole mass spectrometer

Ionization Mode Electrospray Ionization (ESI), Positive

MRM Transitions

Spiroxamine: m/z 298.3 → 144.1 (quantifier),

298.3 → 100.1 (qualifier)Spiroxamine-d4: m/z

302.3 → 144.1

3. Data Analysis

The concentration of spiroxamine in the sample is determined by comparing the peak area

ratio of the analyte to the internal standard (Spiroxamine-d4) against a calibration curve

prepared with known concentrations of spiroxamine and a constant concentration of

Spiroxamine-d4.

Quantification of Spiroxamine using Spiroxamine-d4 by
GC-MS
This method is an alternative for the analysis of spiroxamine, particularly in less complex

matrices.

1. Sample Preparation (General Procedure)

Extraction: Similar to the LC-MS/MS procedure, the sample is extracted with a suitable

solvent.
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Internal Standard Spiking: A known amount of Spiroxamine-d4 solution is added to the

extract.

Derivatization (if necessary): Although not always required for spiroxamine, derivatization

may be employed to improve its chromatographic behavior and sensitivity.

Clean-up: A clean-up step may be necessary to remove non-volatile matrix components.

Reconstitution: The final extract is concentrated and reconstituted in a solvent suitable for

GC injection (e.g., hexane, ethyl acetate).

2. GC-MS Instrumentation and Conditions

Parameter Typical Value

GC System Gas Chromatograph

Column
Capillary column (e.g., HP-5MS, 30 m x 0.25

mm, 0.25 µm)

Carrier Gas Helium

Injection Mode Splitless

Temperature Program

An optimized temperature gradient from a low

initial temperature (e.g., 70°C) to a high final

temperature (e.g., 280°C)

Mass Spectrometer Mass selective detector (MSD) or Ion Trap

Ionization Mode Electron Ionization (EI)

Monitored Ions
Spiroxamine: m/z 144, 100Spiroxamine-d4: m/z

144, 104

3. Data Analysis

Similar to the LC-MS/MS method, quantification is based on the internal standard method,

using the ratio of the peak areas of spiroxamine to Spiroxamine-d4.
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Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of spiroxamine using

Spiroxamine-d4 as an internal standard.
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Analytical Workflow for Spiroxamine Quantification
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A generalized workflow for the analysis of Spiroxamine.
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Conclusion
Spiroxamine-d4 is an essential tool for the accurate and precise quantification of the fungicide

spiroxamine in a variety of samples. Its use as an internal standard in mass spectrometry-

based methods helps to correct for matrix effects and variations in sample preparation and

instrument response, leading to reliable analytical results. A thorough understanding of its

chemical properties, synthesis, and the mechanism of action of its non-deuterated form is

crucial for researchers and professionals in the fields of environmental science, food safety,

and drug development. The provided experimental outlines serve as a foundation for the

development of specific and validated analytical methods tailored to the matrix of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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